molecular formula C10H9N3O B13882614 4-Amino-2-phenylpyrimidin-5-ol

4-Amino-2-phenylpyrimidin-5-ol

Cat. No.: B13882614
M. Wt: 187.20 g/mol
InChI Key: FEFGECOLZQMWMR-UHFFFAOYSA-N
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Description

4-Amino-2-phenylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5, an amino group at position 4, and a phenyl substituent at position 2. Pyrimidine scaffolds are central to medicinal chemistry due to their role in nucleic acids and enzyme inhibition.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-amino-2-phenylpyrimidin-5-ol

InChI

InChI=1S/C10H9N3O/c11-9-8(14)6-12-10(13-9)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12,13)

InChI Key

FEFGECOLZQMWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenylpyrimidin-5-ol typically involves the cyclization of acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenylpyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Amino-2-phenylpyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-phenylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins . This inhibition can lead to decreased inflammation and pain.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects: Electron-donating groups (e.g., -NH₂, -OH) in this compound increase electron density at the pyrimidine ring, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., -Cl, -F) .
  • Biological Selectivity: Derivatives with para-substituted phenyl groups (e.g., 4-methoxyphenoxy in ) exhibit improved selectivity for fungal targets over bacterial ones, unlike the parent compound.

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